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molecular formula C8H11NO2S B082039 N,2-dimethylbenzenesulfonamide CAS No. 13440-22-7

N,2-dimethylbenzenesulfonamide

Cat. No. B082039
M. Wt: 185.25 g/mol
InChI Key: BAJXNEYFJDMIFP-UHFFFAOYSA-N
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Patent
US04454135

Procedure details

To a solution of 2-methylbenzenesulfonyl chloride (37.4 g, 0.196 mol) in methylene chloride (300 ml) at -5° to 0° under nitrogen was added liquid methylamine (27.5 ml, 0.588 mol) at a rate to maintain an internal temperature less than 10°. The reaction mixture was stirred at 0° for 1/2 hour and then allowed to warm to room temperature. After 11/4 hours, filtration and concentration of the filtrate gave an oil which solidified upon cooling. Washing the solid with n-butyl chloride gave N,2-dimethylbenzenesulfonamide as a light yellow powder (28.4 g, 78%), mp. 62°-64°.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[CH3:12][NH2:13]>C(Cl)Cl>[CH3:12][NH:13][S:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
CC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
27.5 mL
Type
reactant
Smiles
CN
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature less than 10°
FILTRATION
Type
FILTRATION
Details
After 11/4 hours, filtration and concentration of the filtrate
Duration
4 h
CUSTOM
Type
CUSTOM
Details
gave an oil which
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
WASH
Type
WASH
Details
Washing the solid with n-butyl chloride

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CNS(=O)(=O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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